6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the benzofuran core.
Formation of the Thienylmethylidene Group: The thienylmethylidene group can be introduced through condensation reactions involving thienyl aldehydes and the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thienyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The benzyl and thienyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzyl and thienyl oxides.
Reduction: Formation of benzofuran alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.
Biochemical Research: It can be used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3-one share structural similarities but differ in the substitution pattern.
Thienylmethylidene Compounds: Compounds such as 1-(3-methyl-2-thienyl)methylidene-2-benzofuran-3-one have similar thienylmethylidene groups but different core structures.
Uniqueness
Structural Complexity: The combination of benzofuran, benzyl, and thienylmethylidene groups in a single molecule is unique, providing distinct chemical and biological properties.
Biological Activity
6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound with the molecular formula C23H20O3S and a molecular weight of approximately 364.47 g/mol. This compound is categorized as a benzofuran derivative, which has been associated with various biological activities, including potential therapeutic applications.
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Benzofuran derivatives are known for their ability to inhibit specific enzymes and receptors, making them candidates for drug development.
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated potent inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B is particularly relevant in treating mood disorders and neurodegenerative diseases such as Parkinson's disease .
- Antioxidant Activity : Compounds within this class have shown antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases, including cancer .
Case Studies and Research Findings
Research has indicated that benzofuran derivatives exhibit a range of biological activities:
- Antitumor Activity : A study on related benzofuran compounds revealed significant antitumor effects against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific tumors .
- Antimicrobial Properties : Some benzofuran derivatives have shown antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be analyzed through SAR studies. These studies often focus on how variations in the structure influence the compound's interaction with biological targets:
Structural Feature | Influence on Activity |
---|---|
Benzofuran Core | Essential for enzyme binding |
Dimethylbenzyl Ether Group | Enhances lipophilicity and receptor affinity |
Thienyl Substituent | Modulates electronic properties and selectivity |
Synthesis Pathways
The synthesis of this compound can involve various organic reactions typical for benzofuran derivatives, including nucleophilic substitutions and coupling reactions. Detailed synthetic pathways are often proprietary or subject to ongoing research.
Binding Affinity Studies
Studies measuring the binding affinities of this compound to MAO isoforms indicate promising results, with some derivatives showing IC50 values in the nanomolar range, which is significantly lower than traditional inhibitors like moclobemide .
Properties
Molecular Formula |
C23H20O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20O3S/c1-14-4-5-15(2)17(10-14)13-25-18-6-7-19-20(11-18)26-21(23(19)24)12-22-16(3)8-9-27-22/h4-12H,13H2,1-3H3/b21-12- |
InChI Key |
IQGLJGYVSLMCFE-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3 |
Origin of Product |
United States |
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